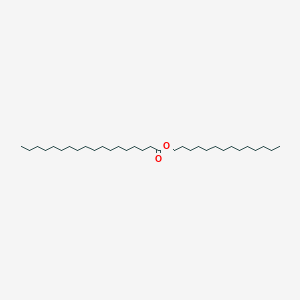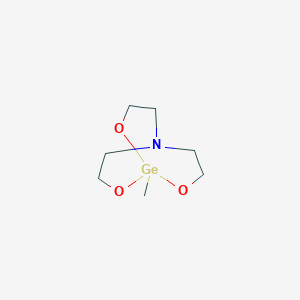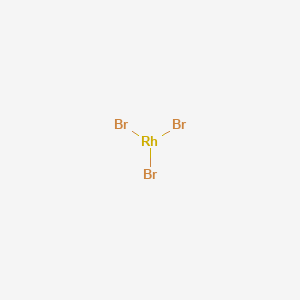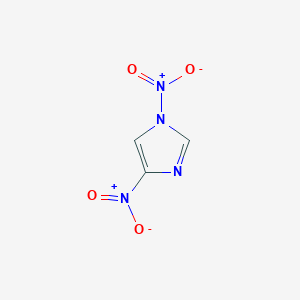
Ketocaine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketocaine hydrochloride is a chemical compound that is synthesized by the reaction of ketamine and cocaine. It is a local anesthetic that has gained popularity in the scientific community due to its unique properties. Ketocaine hydrochloride has been studied extensively for its potential use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of Ketocaine hydrochloride is similar to that of other local anesthetics. It works by blocking the transmission of nerve impulses from the site of application to the brain. This results in a loss of sensation in the affected area. Ketocaine hydrochloride also has a mild vasoconstrictive effect, which helps to reduce bleeding at the site of application.
Efectos Bioquímicos Y Fisiológicos
Ketocaine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of inflammatory mediators, such as histamine and prostaglandins. It also has a mild analgesic effect, which helps to reduce pain at the site of application. Ketocaine hydrochloride has been shown to have a relatively short duration of action, which makes it ideal for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ketocaine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively safe and effective local anesthetic that has been used extensively in animal experiments. It has a short duration of action, which makes it ideal for use in experiments that require repeated applications. Ketocaine hydrochloride has also been shown to have a mild analgesic effect, which can help to reduce pain and discomfort in animals.
However, there are also some limitations to the use of Ketocaine hydrochloride in laboratory experiments. It has a relatively short duration of action, which may not be suitable for experiments that require long-term anesthesia. It also has a mild vasoconstrictive effect, which can cause tissue damage if used in high concentrations.
Direcciones Futuras
There are a number of future directions for research on Ketocaine hydrochloride. One area of research is the development of new formulations that have a longer duration of action. Another area of research is the investigation of the analgesic properties of Ketocaine hydrochloride. Finally, there is a need for further studies on the safety and efficacy of Ketocaine hydrochloride in humans.
Conclusion:
In conclusion, Ketocaine hydrochloride is a local anesthetic that has gained popularity in the scientific community due to its unique properties. It has been studied extensively for its potential use in laboratory experiments and has been found to be a safe and effective local anesthetic. Ketocaine hydrochloride has a number of advantages for use in laboratory experiments, but there are also some limitations to its use. Further research is needed to explore the potential of Ketocaine hydrochloride in various applications.
Métodos De Síntesis
Ketocaine hydrochloride is synthesized by the reaction of ketamine and cocaine. The reaction takes place in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Ketocaine hydrochloride has been studied extensively for its potential use in laboratory experiments. It has been found to be an effective local anesthetic and has been used in various experiments involving animals. Ketocaine hydrochloride has also been studied for its potential use in pain management and as a treatment for various medical conditions.
Propiedades
Número CAS |
1092-47-3 |
|---|---|
Nombre del producto |
Ketocaine hydrochloride |
Fórmula molecular |
C18H30ClNO2 |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5;/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3;1H |
Clave InChI |
KLTGHWCBYMXNQD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |
SMILES canónico |
CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |
Otros números CAS |
1092-47-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















